molecular formula C9H10F3N B3057066 (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine CAS No. 763907-26-2

(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine

Cat. No. B3057066
CAS RN: 763907-26-2
M. Wt: 189.18 g/mol
InChI Key: ISYDGOJLGJTVQL-MRVPVSSYSA-N
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Description

(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine, also known as R-3FPP, is an organofluorine compound that has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. R-3FPP is a derivative of the amino acid phenylalanine and has been used as a reagent for the synthesis of various compounds. It has also been studied for its potential as a drug for treating a number of diseases, including cancer.

Scientific Research Applications

Spectrofluorimetric Analysis

The use of (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine in spectrofluorimetric analysis has been explored. Rodrigues (2012) demonstrated a method for determining fluoxetine, which structurally relates to the compound , in pharmaceuticals using spectrofluorimetry. This method offers linearity, sensitivity, and precision without needing pre-treatment, and is applicable to pharmaceuticals and chitosan solutions (Rodrigues, 2012).

Analytical Chemistry

In analytical chemistry, (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine's derivatives have been synthesized and characterized for their potential use as psychoactive substances. Wallach et al. (2016) focused on the analytical characterizations of these compounds, highlighting their applications in the identification of substances of abuse (Wallach et al., 2016).

Organic Synthesis

The compound plays a role in organic synthesis. For instance, Andersen et al. (2015) found that 3-(dimethylamino)-1-propylamine, a compound related to (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine, effectively removes byproducts in carbohydrate chemistry. This reagent is valuable in deacylation reactions and removing excess reagents like benzoyl chloride (Andersen et al., 2015).

Material Science

In material science, this compound has been investigated for its use in developing optical thermometers. Mara et al. (2021) studied luminescent PMMA films and nanoparticles embedded with Ln3+ complexes. They demonstrated how these materials, incorporating components structurally related to (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine, could be used for sensitive temperature measurements in the physiological range (Mara et al., 2021).

properties

IUPAC Name

(2R)-1,1,1-trifluoro-3-phenylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYDGOJLGJTVQL-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473084
Record name MolPort-027-945-983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine

CAS RN

763907-26-2
Record name MolPort-027-945-983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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